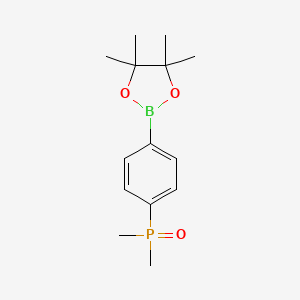
Dimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide is a unique chemical compound with immense research potential. It’s a solid form chemical with the empirical formula (Hill Notation): C15H22BNO3 and a molecular weight of 275.15 .
Physical and Chemical Properties Analysis
This compound is a solid form chemical . Its density is not explicitly mentioned in the search results. The boiling point and melting point are also not provided.Wissenschaftliche Forschungsanwendungen
Enhanced Fluorescence Emission from Nanoparticles
One significant application of dimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide is in the development of nanoparticles with enhanced fluorescence emission. These nanoparticles are constructed from heterodifunctional polyfluorene building blocks, utilizing three-coordinate complexes in Suzuki-Miyaura chain growth polymerization. The resultant heterodisubstituted polyfluorenes, when covalently attached to polyethylene glycol, form stable nanoparticles in water. These particles exhibit bright fluorescence with high quantum yields, which can be further tuned to longer wavelengths by energy transfer to dye labels, achieving enduring fluorescence brightness crucial for various scientific and technological applications (Fischer, Baier, & Mecking, 2013).
Flame Retardancy in Polymers
Another application involves the synthesis of dimethyl(furfuryloxymethyl)phosphine oxide and related compounds, which have been utilized in creating phosphorus-containing furan polymers with reduced flammability. These polymers, prepared by polymerizing specific phosphine oxides, exhibit significantly higher oxygen indexes compared to phosphorus-free counterparts, indicating enhanced flame retardancy. This attribute makes such materials valuable in industries where fire safety is of paramount importance, providing a scientific avenue for developing safer and more resilient polymeric materials (Varbanov & Borissov, 1984).
Photopolymerization in Dental Resins
In dental material science, this compound-related compounds like phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) have been explored as photoinitiators for the polymerization of dental resins. BAPO has demonstrated superior performance in enhancing polymerization kinetics and improving the mechanical properties of dental resins, such as flexural strength and elastic modulus. This application underscores the potential of such compounds in medical materials science, particularly in improving the quality and durability of dental restorative materials (Meereis et al., 2014).
Wirkmechanismus
Target of Action
Compounds with similar structures have been used in various chemical reactions, such as the suzuki-miyaura coupling reaction .
Mode of Action
It’s known that phosphine oxides are often used as ligands in various chemical reactions due to their ability to donate electron pairs .
Biochemical Pathways
Boron-containing compounds like this one are known to play a role in various organic synthesis reactions .
Result of Action
It’s known that phosphine oxides can participate in various chemical reactions, influencing the synthesis of complex organic molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to light and air should be avoided during storage . Furthermore, the compound is typically stored under inert gas and in a cool, dry place .
Biochemische Analyse
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available data on how the effects of Dimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide vary with different dosages in animal models .
Eigenschaften
IUPAC Name |
2-(4-dimethylphosphorylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BO3P/c1-13(2)14(3,4)18-15(17-13)11-7-9-12(10-8-11)19(5,6)16/h7-10H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBGUSJMWBCZDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)P(=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
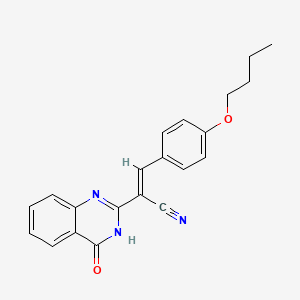


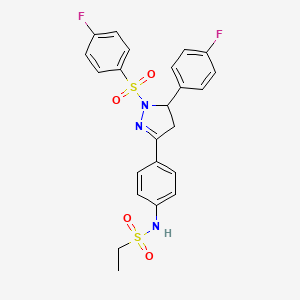
![N-(2,4-dimethoxyphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2889920.png)
![2-iodo-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2889923.png)
![2-(cyclopropanecarboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2889924.png)
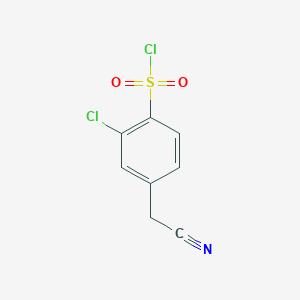

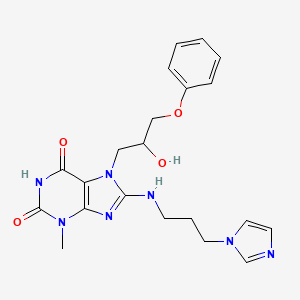

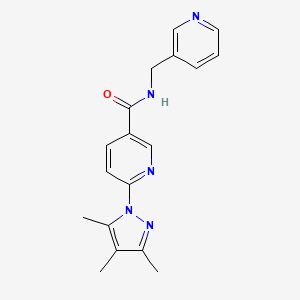

![5-Chloro-3-fluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyridin-2-amine](/img/structure/B2889934.png)
